1-Bromopyrido[3,4-d]pyridazin-4(3H)-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H4BrN3O |
|---|---|
Molecular Weight |
226.03 g/mol |
IUPAC Name |
1-bromo-3H-pyrido[3,4-d]pyridazin-4-one |
InChI |
InChI=1S/C7H4BrN3O/c8-6-4-1-2-9-3-5(4)7(12)11-10-6/h1-3H,(H,11,12) |
InChI Key |
AWQSLGUDHLTUTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C(=NNC2=O)Br |
Origin of Product |
United States |
Synthetic Methodologies for 1 Bromopyrido 3,4 D Pyridazin 4 3h One
Strategic Retrosynthetic Analysis and Key Precursors
A strategic retrosynthetic analysis of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one suggests several potential disconnection points to identify key precursors. The most logical approach involves dissecting the bicyclic system into a functionalized pyridine (B92270) and a pyridazinone fragment. This strategy simplifies the synthetic challenge into the preparation of more readily accessible starting materials.
Two primary retrosynthetic pathways can be envisioned:
Pathway A: Disconnection of the Pyridine-Pyridazinone C-C and C-N bonds. This approach breaks the molecule down into a substituted 3-aminopyridine (B143674) derivative and a dicarbonyl compound or its equivalent. The pyridine precursor would ideally contain a bromine atom at the desired position and an amino group adjacent to a carbonyl or carboxyl group, facilitating the subsequent cyclization.
Pathway B: Disconnection of the Pyridazinone N-N and C-C bonds. This alternative pathway involves a functionalized pyridine carrying two adjacent carbonyl or carboxyl groups, which would then react with hydrazine (B178648) to form the pyridazinone ring.
Based on these analyses, the key precursors for the synthesis of this compound can be identified as:
Functionalized Pyridine Derivatives: Such as 3-amino-4-acylpyridines or pyridine-3,4-dicarboxylic acid derivatives. These molecules serve as the foundational structure onto which the pyridazinone ring is built.
Functionalized Pyridazinone Precursors: These are typically derived from dicarbonyl compounds that can undergo cyclization with hydrazine or its derivatives.
Synthesis of Pyridazinone Ring System Subunits
The successful synthesis of the target molecule relies heavily on the efficient preparation of its constituent subunits: the pyridazinone ring and the pyridine fragment.
The synthesis of functionalized pyridazinones often begins with 1,4-dicarbonyl compounds or their synthetic equivalents. A common method is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine. While not directly applicable to the pyridazinone ring in the target molecule, analogous principles can be applied. For the pyrido[3,4-d]pyridazinone system, a precursor could be a functionalized maleic anhydride (B1165640) or a related dicarboxylic acid derivative, which upon reaction with hydrazine, would form the pyridazinone ring.
Another approach involves the use of α,β-unsaturated ketones which can undergo a Michael addition followed by cyclization with hydrazine.
The synthesis of appropriately substituted pyridine fragments is crucial. For instance, a 3-amino-4-acetylpyridine could serve as a key intermediate. The synthesis of such compounds can be achieved through various methods, including the Bohlmann-Rahtz pyridine synthesis or by functional group interconversions on pre-existing pyridine rings.
For example, starting from a commercially available nitropyridine, a series of reactions including reduction of the nitro group to an amine and subsequent acylation can yield the desired functionalized pyridine precursor. The strategic placement of a bromine atom can be achieved through electrophilic aromatic substitution on an activated pyridine ring or via Sandmeyer-type reactions on an aminopyridine.
Annulation Reactions for Pyrido[3,4-d]pyridazinone Core Formation
The final and most critical step in the synthesis is the annulation reaction that fuses the pyridine and pyridazinone rings to form the pyrido[3,4-d]pyridazinone core. Two primary strategies for this transformation are cyclocondensation and inverse electron demand Diels-Alder reactions.
Cyclocondensation reactions are a cornerstone of heterocyclic synthesis. In the context of this compound, a plausible cyclocondensation would involve the reaction of a 3-amino-4-acylpyridine with a hydrazine derivative. This reaction, often acid- or base-catalyzed, would proceed through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the fused bicyclic system.
An alternative cyclocondensation approach could involve the reaction of a pyridine-3,4-dicarboxylic acid derivative with hydrazine hydrate. This reaction typically proceeds at elevated temperatures and results in the formation of the pyridazinone ring fused to the pyridine core.
| Precursor 1 | Precursor 2 | Reaction Type | Conditions | Product |
| 3-Amino-4-acylpyridine | Hydrazine | Cyclocondensation | Acid or Base Catalyst, Heat | Pyrido[3,4-d]pyridazinone |
| Pyridine-3,4-dicarboxylic acid | Hydrazine Hydrate | Cyclocondensation | Heat | Pyrido[3,4-d]pyridazinone |
The Inverse Electron Demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. nih.govnih.gov This reaction involves the [4+2] cycloaddition of an electron-deficient diene with an electron-rich dienophile. In the synthesis of the pyrido[3,4-d]pyridazinone core, a 1,2,4,5-tetrazine (B1199680) derivative could serve as the diene component. nih.gov
The reaction of a suitable tetrazine with a pyridine-fused dienophile, such as a vinylpyridine derivative, would lead to the formation of a dihydropyridopyridazine intermediate. Subsequent elimination of nitrogen gas and aromatization would yield the desired pyrido[3,4-d]pyridazinone scaffold. nih.gov The regioselectivity of the IEDDA reaction is a critical consideration and is influenced by the electronic and steric properties of the substituents on both the diene and the dienophile. uzh.ch
| Diene | Dienophile | Reaction Type | Intermediate | Product |
| 1,2,4,5-Tetrazine derivative | Pyridine-fused alkene/alkyne | IEDDA | Dihydropyridopyridazine | Pyrido[3,4-d]pyridazinone |
Intramolecular Cyclization Pathways
The formation of the pyrido[3,4-d]pyridazin-4(3H)-one scaffold is typically achieved through intramolecular cyclization. A common and effective strategy involves starting from a suitably substituted pyridine precursor. One of the established methods is the condensation of a 3-aminopyridine-4-carboxylic acid derivative with hydrazine hydrate. This reaction proceeds via the formation of a hydrazide intermediate, which then undergoes intramolecular cyclization to yield the pyridazinone ring fused to the pyridine core.
Another potential pathway is a variation of the Borsche-Gattermann synthesis, which involves the diazotization of a 3-aminopyridine derivative that has an acetyl or a related carbonyl group at the 4-position. The resulting diazonium salt can then undergo an intramolecular cyclization to form the pyridazinone ring. mdpi.com The choice of the starting pyridine derivative is crucial as the substituents on the pyridine ring can influence the ease of cyclization and the reactivity of the final product.
The general reaction scheme for the intramolecular cyclization can be visualized as follows:
Table 1: Intramolecular Cyclization Approaches for Pyrido[3,4-d]pyridazinone Core Synthesis
| Starting Material | Reagents | Key Intermediate | Product |
| 3-Aminopyridine-4-carboxylic acid ester | 1. Hydrazine hydrate2. Acid or base catalyst | 3-Aminopyridine-4-carbohydrazide | Pyrido[3,4-d]pyridazin-4(3H)-one |
| 4-Acetyl-3-aminopyridine | 1. NaNO₂, HCl2. Base | Diazonium salt | Pyrido[3,4-d]pyridazin-4(3H)-one |
Regioselective Bromination Techniques
Once the pyrido[3,4-d]pyridazin-4(3H)-one core is synthesized, the next critical step is the regioselective introduction of a bromine atom at the 1-position. The position of bromination is directed by the electronic properties of the heterocyclic system.
Direct bromination of the pyrido[3,4-d]pyridazin-4(3H)-one can be achieved using various brominating agents. The reaction conditions must be carefully controlled to ensure regioselectivity and to avoid over-bromination or side reactions. Common brominating agents include N-bromosuccinimide (NBS) and bromine in a suitable solvent. The choice of solvent can significantly influence the outcome of the reaction. For instance, using a polar aprotic solvent might favor the desired substitution pattern. In some cases, the presence of a catalyst, such as a Lewis acid, may be required to activate the substrate or the brominating agent.
An alternative to direct bromination is the incorporation of the bromine atom at an earlier stage of the synthesis. This can be achieved by starting with a brominated pyridine precursor. For example, a 2-bromo-3-aminopyridine-4-carboxylic acid derivative could be subjected to the intramolecular cyclization pathway described earlier. This method offers the advantage of unambiguous regioselectivity, as the position of the bromine atom is predetermined by the starting material. However, the stability of the brominated precursor and its reactivity in the cyclization step need to be considered.
Another approach involves the conversion of a precursor functional group, such as a hydroxyl or an amino group, at the 1-position to a bromine atom. For instance, a 1-hydroxypyrido[3,4-d]pyridazin-4(3H)-one could potentially be converted to the 1-bromo derivative using a reagent like phosphorus oxybromide (POBr₃). unm.edu
Optimization of Reaction Conditions and Yield Enhancement Strategies
For the intramolecular cyclization step, particularly if it involves a transition-metal-catalyzed process, the choice of catalyst and ligand is paramount. While the direct condensation with hydrazine may not require a catalyst, alternative cyclization methods might benefit from catalysis. For instance, if the cyclization involves a C-N bond formation from a halogenated precursor, a palladium-based catalyst with an appropriate phosphine (B1218219) ligand could be employed. The electronic and steric properties of the ligand can influence the catalytic activity and selectivity.
In the context of direct bromination, while often not catalytic, the use of additives can enhance the reaction. For example, radical initiators can be used with NBS for certain types of brominations, although for aromatic systems, an ionic pathway is more common.
The choice of solvent and the reaction temperature are critical parameters that need to be optimized for both the synthesis of the core structure and its subsequent bromination. For the intramolecular cyclization, a high-boiling point solvent such as ethanol, n-butanol, or acetic acid is often used to drive the reaction to completion. nih.gov The temperature is typically elevated to facilitate the dehydration and ring-closing steps.
For the bromination step, the solvent can influence the reactivity of the brominating agent and the regioselectivity of the reaction. Non-polar solvents like carbon tetrachloride or chloroform (B151607) are often used with NBS. The temperature for bromination is usually kept low initially and then gradually raised to control the reaction rate and minimize the formation of byproducts.
Table 2: Illustrative Optimization Parameters for the Synthesis of this compound
| Step | Parameter | Investigated Conditions | Optimal Condition (Hypothetical) | Expected Outcome |
| Intramolecular Cyclization | Solvent | Ethanol, Acetic Acid, DMF | Acetic Acid | Higher yield and purity of the pyridopyridazinone core |
| Temperature | 80 °C, 100 °C, 120 °C | 110-120 °C | Faster reaction rate and complete conversion | |
| Regioselective Bromination | Brominating Agent | NBS, Br₂ | NBS | Better regioselectivity and easier handling |
| Solvent | CCl₄, CH₃CN, CH₂Cl₂ | CH₃CN | Improved solubility of the substrate and controlled reaction | |
| Temperature | 0 °C to RT, RT, 50 °C | 0 °C to RT | Minimized side reactions and higher regioselectivity |
By systematically optimizing these reaction conditions, the yield and purity of the final product, this compound, can be significantly enhanced, making the synthetic route more viable for further chemical and biological studies.
Modern and Sustainable Synthetic Approaches
Modern synthetic chemistry emphasizes the development of efficient, safe, and environmentally benign processes. For the synthesis of this compound, several sustainable approaches can be envisioned.
A one-pot synthesis for this compound would be highly advantageous, minimizing waste, saving time, and reducing the need for purification of intermediates. Such a process could be designed to commence from a pyridine derivative. For example, the cyclization reaction with hydrazine to form the pyridopyridazinone ring could be followed in the same reaction vessel by the direct introduction of a brominating agent. This would form the final product in a single, streamlined operation. The success of this approach would depend on the compatibility of the reagents and the careful control of reaction conditions to prevent side reactions. While specific one-pot syntheses for pyridopyridazinones have been developed, their application to this specific brominated derivative would require further research and optimization. nih.gov
The integration of flow chemistry offers significant advantages in terms of safety, scalability, and process control for the synthesis of this compound. In a continuous flow setup, reagents are pumped through a series of reactors where the chemical transformations occur. This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. figshare.com
For the synthesis of the target compound, a multi-step flow process could be designed. The initial formation of the pyridopyridazinone core could be achieved in a heated flow reactor, followed by an in-line purification or solvent switch, and then introduction into a second reactor for the bromination step. The use of packed-bed reactors containing immobilized reagents or catalysts could further enhance the efficiency and sustainability of the process. Flow chemistry is particularly well-suited for handling hazardous reagents like bromine, as the small reaction volumes at any given time minimize safety risks. figshare.com
Photochemical and electrochemical methods represent green and innovative alternatives for the synthesis of heterocyclic compounds. These techniques often proceed under mild conditions and can offer unique reactivity and selectivity.
Photochemical synthesis utilizes light to initiate chemical reactions. For the bromination step in the synthesis of this compound, a photochemically-induced radical bromination could be a viable pathway. This would involve the use of a suitable brominating agent and a light source to generate bromine radicals, which could then selectively react with the pyridopyridazinone substrate.
Electrochemical synthesis employs an electric current to drive chemical transformations, often replacing the need for conventional oxidizing or reducing agents. acs.org An electrochemical approach could potentially be applied to either the cyclization or the bromination step. For instance, an electro-oxidative process could be involved in the formation of the heterocyclic ring, or an electrochemical method could be used to generate the brominating species in situ, providing a safer and more controlled alternative to handling bulk bromine. acs.org
These modern synthetic modalities, while not yet specifically reported for this compound, offer promising avenues for future research to develop more efficient, sustainable, and safer manufacturing processes for this and related heterocyclic compounds.
Chemical Reactivity and Derivatization of 1 Bromopyrido 3,4 D Pyridazin 4 3h One
Transformations Involving the Bromine Moiety
The bromine atom on the pyrido[3,4-d]pyridazin-4(3H)-one ring is amenable to a range of chemical transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. These reactions provide powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a wide array of functionalized derivatives.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of electron-deficient aromatic and heteroaromatic systems. In the context of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one, the electron-withdrawing nature of the pyridazinone ring system facilitates the displacement of the bromide ion by various nucleophiles. This reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the bromide leaving group.
Common nucleophiles employed in SNAr reactions with bromo-substituted pyridopyridazinones include amines, alkoxides, and thiolates. The reaction conditions are generally mild, often requiring a base to deprotonate the nucleophile or to scavenge the HBr generated during the reaction. The choice of solvent is also crucial, with polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) being commonly used to facilitate the reaction. The amenability of related pyridopyridazine (B8481360) systems to SNAr reactions suggests that this compound would readily undergo substitution with a variety of nucleophiles to afford 1-substituted derivatives.
Transition-Metal Catalyzed Cross-Coupling Reactions
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they represent a cornerstone in the functionalization of this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity under relatively mild conditions. The bromine atom at the C1 position is an excellent substrate for oxidative addition to a low-valent transition metal catalyst, typically palladium or nickel, initiating the catalytic cycle.
The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C1 position.
The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precatalyst, in the presence of a suitable ligand, often a phosphine (B1218219), and a base. The choice of ligand is critical for the efficiency of the reaction and can influence the reaction rate and the scope of compatible functional groups. Common ligands include triphenylphosphine (B44618) (PPh₃), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and more specialized phosphine ligands. The base, such as sodium carbonate, potassium carbonate, or cesium carbonate, is essential for the transmetalation step of the catalytic cycle. The reaction is typically carried out in a mixture of an organic solvent and water, such as dioxane/water or toluene/water. The synthesis of various aryl-substituted pyrazolo[3,4-b]pyridines via Suzuki coupling highlights the utility of this reaction for related heterocyclic systems. researchgate.netmdpi.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| Pd(OAc)₂ | dppf | Cs₂CO₃ | 1,4-Dioxane/Water | 60-100 |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Ethanol/Water | 80 |
Note: This table represents typical conditions for Suzuki-Miyaura coupling on related bromo-substituted nitrogen heterocycles and serves as a general guideline.
The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction is a powerful method for the synthesis of 1-alkynylpyrido[3,4-d]pyridazin-4(3H)-one derivatives. The introduction of an alkyne moiety provides a versatile functional group for further transformations, such as cycloaddition reactions or conversion to other functional groups.
The catalytic system for the Sonogashira coupling typically consists of a palladium(0) complex, a copper(I) salt (e.g., CuI), and a suitable amine base, such as triethylamine (B128534) or diisopropylethylamine, which also often serves as the solvent. The reaction is generally carried out under mild conditions, often at room temperature. The development of straightforward three-component palladium-catalyzed synthesis of pyridazin-3(2H)-one libraries has demonstrated the utility of the Sonogashira coupling for the diversification of such scaffolds. nih.gov
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction provides a direct and efficient route to 1-amino-substituted pyrido[3,4-d]pyridazin-4(3H)-ones, which are valuable building blocks in medicinal chemistry. A wide range of primary and secondary amines, including anilines, alkylamines, and heterocyclic amines, can be used as coupling partners.
The catalytic system for the Buchwald-Hartwig amination typically involves a palladium catalyst, a bulky electron-rich phosphine ligand, and a strong base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide. The choice of ligand is crucial for the success of the reaction, with common examples including tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and various biarylphosphine ligands. wikipedia.orglibretexts.org The reaction mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and reductive elimination to afford the aminated product. wikipedia.org A novel and efficient palladium-catalyzed method for the synthesis of a wide range of pyrido[2,3-d]pyrimidines has been developed, which proceeds via a cascade imination/Buchwald–Hartwig cross-coupling/cycloaddition reaction. rsc.org
Table 2: Key Components in Buchwald-Hartwig Amination
| Component | Examples | Role in Reaction |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Active catalyst for cross-coupling |
| Ligand | P(t-Bu)₃, XPhos, SPhos | Stabilizes catalyst, promotes reductive elimination |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates amine, facilitates catalyst regeneration |
| Solvent | Toluene, Dioxane, THF | Provides reaction medium |
The Negishi coupling is a transition metal-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide. wikipedia.org This reaction is a powerful tool for the formation of carbon-carbon bonds and can be applied to the synthesis of 1-alkyl-, 1-alkenyl-, 1-aryl-, and 1-allylpyrido[3,4-d]pyridazin-4(3H)-ones. Organozinc reagents are known for their high reactivity and functional group tolerance, making the Negishi coupling a valuable method for the synthesis of complex molecules. units.it
The reaction is typically catalyzed by a palladium(0) or nickel(0) complex. wikipedia.org The organozinc reagents can be prepared from the corresponding organic halide by reaction with zinc metal or by transmetalation from an organolithium or Grignard reagent. A key advantage of the Negishi coupling is the relatively high reactivity of the organozinc reagent, which often allows for milder reaction conditions compared to other cross-coupling reactions. wikipedia.org However, organozinc reagents are sensitive to moisture and air, requiring the use of anhydrous and anaerobic reaction conditions. wikipedia.org
Stille Coupling
The Stille coupling reaction is a versatile palladium-catalyzed cross-coupling method for forming carbon-carbon bonds between an organotin compound and an organic halide. For this compound, the bromine atom at the C1 position serves as an excellent leaving group for such transformations. This reaction allows for the introduction of a wide variety of carbon-based substituents, including alkyl, vinyl, and aryl groups, onto the pyridopyridazinone scaffold.
The reaction typically proceeds in the presence of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a suitable organostannane reagent. The choice of solvent and the potential need for additives like lithium chloride or copper(I) iodide depend on the specific substrates being coupled. While direct examples for this compound are not extensively documented in the literature, the reactivity of similar bromo-substituted heterocyclic systems provides a strong basis for predicting its behavior. For instance, the Stille coupling of 4,7-dibromo mdpi.comnih.govyoutube.comthiadiazolo[3,4-d]pyridazine has been shown to be effective for creating both mono- and di-aryl derivatives, highlighting the utility of this reaction for functionalizing related electron-deficient heterocycles. researchgate.net
A representative Stille coupling reaction is outlined below:
| Reactant A | Reactant B | Catalyst | Solvent | Product |
| This compound | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Toluene or DMF | 1-R-Pyrido[3,4-d]pyridazin-4(3H)-one |
Table 1: Illustrative Conditions for Stille Coupling Reactions
Carbonylation and Carboxylation Reactions
Palladium-catalyzed carbonylation reactions offer a direct route to introduce carbonyl-containing functionalities, such as esters, amides, and carboxylic acids, in place of the bromine atom. By reacting this compound with carbon monoxide and a suitable nucleophile (e.g., an alcohol for an ester or an amine for an amide), a variety of derivatives can be synthesized. These reactions are typically carried out under a carbon monoxide atmosphere using a palladium catalyst, a phosphine ligand, and a base.
Direct carboxylation, to form the corresponding carboxylic acid, can also be achieved. This can be accomplished through palladium-catalyzed methods using carbon dioxide as the C1 source or via a two-step process involving lithium-halogen exchange followed by quenching with carbon dioxide. These synthetic routes provide valuable intermediates for further derivatization.
Reductive Dehalogenation Pathways
Reductive dehalogenation involves the removal of the bromine atom and its replacement with a hydrogen atom, yielding the parent pyrido[3,4-d]pyridazin-4(3H)-one scaffold. This transformation can be accomplished through several methods. Catalytic hydrogenation, using a palladium catalyst (e.g., Pd/C) and a hydrogen source like hydrogen gas or ammonium (B1175870) formate, is a common and effective approach.
Alternative methods include the use of reducing agents such as zinc dust in acetic acid or tri-n-butyltin hydride with a radical initiator. The choice of method depends on the compatibility of the reagents with other functional groups present in the molecule. This reaction is often employed to confirm the structure of a substituted derivative or to access the unsubstituted core for biological evaluation or further synthetic manipulation.
Reactivity of the Pyridazinone Heterocyclic System
Electrophilic Aromatic Substitution on the Pyridine (B92270) Ring
The pyridine ring within the pyrido[3,4-d]pyridazinone system is generally deactivated towards electrophilic aromatic substitution. youtube.com This is due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring, which is further compounded by the fused electron-deficient pyridazinone ring. youtube.comyoutube.com Consequently, forcing conditions, such as high temperatures and strong acids, are often required to achieve substitution.
When substitution does occur, it is predicted to favor the positions meta to the pyridine nitrogen, analogous to the reactivity of pyridine itself. youtube.com However, the directing influence of the fused pyridazinone ring must also be considered. Nitration and halogenation are plausible but challenging transformations. For instance, nitration of related pyridoacridine systems has been achieved using a mixture of nitric and sulfuric acids, demonstrating that electrophilic substitution is possible despite the deactivated nature of the ring system. nih.govresearchgate.net
Functionalization at Nitrogen Atoms (N-Alkylation, N-Acylation)
The pyridazinone ring contains two nitrogen atoms, one of which (N3) bears a proton in the parent structure and is part of an amide-like (lactam) system. This nitrogen is susceptible to functionalization through N-alkylation and N-acylation reactions.
N-Alkylation: The N3-proton can be removed by a suitable base, such as sodium hydride or potassium carbonate, to generate a nucleophilic anion. This anion can then react with various alkylating agents (e.g., alkyl halides, tosylates) to introduce an alkyl group at the N3 position. Studies on related pyrazolo[3,4-d]pyridazines and pyrrolo[3,4-d]pyridazinones have demonstrated the feasibility of such N-alkylation reactions, which proceed readily under standard conditions. nih.govresearchgate.net
| Base | Alkylating Agent | Solvent | Product |
| NaH | CH₃I | DMF | 1-Bromo-3-methylpyrido[3,4-d]pyridazin-4(3H)-one |
| K₂CO₃ | BnBr | Acetonitrile | 1-Bromo-3-benzylpyrido[3,4-d]pyridazin-4(3H)-one |
Table 2: Typical Conditions for N-Alkylation
N-Acylation: Similarly, N-acylation can be achieved by treating the compound with an acyl halide or anhydride (B1165640), typically in the presence of a base like triethylamine or pyridine. This reaction introduces an acyl group at the N3 position, forming an imide functionality.
Carbonyl Reactivity and Related Transformations
The carbonyl group at the C4 position exhibits reactivity characteristic of a lactam. It can undergo various transformations to modify the pyridazinone core. For example, treatment with lawesson's reagent or phosphorus pentasulfide can convert the carbonyl group into a thiocarbonyl group, yielding the corresponding 1-bromopyrido[3,4-d]pyridazine-4(3H)-thione.
Furthermore, the carbonyl group can be targeted by strong reducing agents like lithium aluminum hydride to be reduced to a methylene (B1212753) group, although this may also affect other parts of the molecule. Chlorination of the carbonyl group using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) can convert the pyridazinone into a 1-bromo-4-chloropyrido[3,4-d]pyridazine. This chloro-derivative is a highly valuable intermediate, as the chlorine atom can be readily displaced by various nucleophiles (e.g., amines, alcohols, thiols) in nucleophilic aromatic substitution reactions, providing a versatile entry point to a wide array of 4-substituted derivatives.
Ring-Opening and Rearrangement Reactions
While the pyrido[3,4-d]pyridazinone ring system is generally stable, certain reaction conditions can induce ring-opening or rearrangement reactions. These transformations, although less common than substitutions at the bromine position, can lead to the formation of unique and structurally complex heterocyclic systems. For instance, strong nucleophilic attack or harsh acidic or basic conditions could potentially lead to the cleavage of the pyridazinone ring. However, specific examples of ring-opening or rearrangement reactions starting directly from this compound are not extensively documented in the current scientific literature, suggesting a high degree of stability for this particular scaffold under typical synthetic transformations.
Synthesis of Diverse Pyrido[3,4-d]pyridazinone Analogues and Chemical Libraries
The true synthetic utility of this compound lies in its capacity as a building block for the creation of diverse molecular libraries. The presence of the reactive bromine atom allows for a variety of cross-coupling reactions, which are cornerstones of modern medicinal chemistry for generating molecular diversity.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly well-suited for the derivatization of this scaffold. The Suzuki-Miyaura reaction, for instance, enables the formation of a carbon-carbon bond by coupling the bromo-pyridazinone with a wide range of boronic acids or esters. This allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 1-position, thereby systematically modifying the steric and electronic properties of the molecule.
Similarly, the Buchwald-Hartwig amination provides a powerful tool for the formation of carbon-nitrogen bonds. This reaction allows for the coupling of this compound with a vast array of primary and secondary amines, leading to a diverse set of 1-amino-substituted pyridopyridazinones. These reactions are often high-yielding and tolerant of a wide range of functional groups, making them ideal for the construction of combinatorial libraries.
The following table illustrates the potential for diversification of the this compound scaffold using these modern synthetic methods.
| Reaction Type | Coupling Partner | Resulting Structure | Potential Diversity |
| Suzuki-Miyaura Coupling | Arylboronic acids, Heteroarylboronic acids, Alkylboronic esters | 1-Aryl/Heteroaryl/Alkyl-pyrido[3,4-d]pyridazin-4(3H)-one | Introduction of a wide range of substituted and unsubstituted aromatic and aliphatic groups. |
| Buchwald-Hartwig Amination | Primary amines, Secondary amines, Anilines, Heterocyclic amines | 1-Amino-pyrido[3,4-d]pyridazin-4(3H)-one derivatives | Incorporation of diverse amino functionalities, including cyclic and acyclic amines with various substituents. |
| Nucleophilic Aromatic Substitution | Alcohols, Thiols, Azides | 1-Alkoxy/Thio/Azido-pyrido[3,4-d]pyridazin-4(3H)-one | Introduction of a variety of functional groups through displacement of the bromide. |
Structure-Reactivity Relationship Studies of Derivatives
The synthesis of a diverse library of pyrido[3,4-d]pyridazinone analogues is a prerequisite for conducting meaningful structure-reactivity relationship (SRR) studies. By systematically altering the substituent at the 1-position, researchers can probe how changes in molecular structure affect the chemical reactivity and physical properties of the resulting compounds.
Similarly, the nature of the amino group introduced through Buchwald-Hartwig amination can affect the molecule's hydrogen bonding capacity, lipophilicity, and conformational flexibility. A comprehensive SRR study would involve synthesizing a matrix of derivatives with systematic variations in these properties and then evaluating their chemical behavior under a standardized set of conditions. While the pyridazinone scaffold is recognized for its potential in developing novel anti-inflammatory drugs, specific SAR studies on derivatives of this compound are an active area of research. nih.gov
Scaffold Diversification Strategies
Beyond simple substitution at the 1-position, more advanced scaffold diversification strategies can be employed to generate novel molecular architectures based on the pyrido[3,4-d]pyridazinone core. One such strategy is "scaffold hopping," where the core heterocyclic system is modified to a related but distinct scaffold while aiming to retain or improve biological activity. While not directly starting from the 1-bromo derivative, the exploration of related pyridazinone structures is a common approach in drug discovery. nih.gov
Another strategy involves further functionalization of the substituents introduced at the 1-position. For example, an aryl group introduced via a Suzuki reaction could be further derivatized through electrophilic aromatic substitution, or a primary amine installed via a Buchwald-Hartwig reaction could be acylated or alkylated to generate a secondary library of compounds.
Furthermore, the pyridazinone ring itself contains other positions that could potentially be functionalized. Selective halogenation at other positions on the ring, followed by subsequent cross-coupling reactions, could lead to polysubstituted pyrido[3,4-d]pyridazinone derivatives with complex substitution patterns and three-dimensional structures. The development of such multi-vector diversification strategies is key to fully exploring the chemical space around this promising scaffold.
Advanced Structural Elucidation and Conformational Analysis
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Assignment
Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon (¹³C) chemical shifts, especially in intricate heterocyclic systems where spectral overlap is common in one-dimensional spectra.
A combination of two-dimensional (2D) NMR experiments is employed to piece together the molecular framework of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one. Each experiment provides a specific type of correlation, allowing for a comprehensive structural assignment.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J or ³J coupling). For this compound, COSY would reveal correlations between the protons on the pyridine (B92270) ring, helping to establish their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals directly with the carbon atoms to which they are attached (¹J coupling). It is a powerful method for assigning carbon resonances based on their corresponding, and often more easily assigned, proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): Unlike the previous techniques that show through-bond connectivity, NOESY identifies atoms that are close in space, regardless of whether they are bonded. This is vital for determining the molecule's conformation and stereochemistry in solution.
The expected correlations from these 2D NMR experiments for this compound are summarized in the table below.
| Technique | Correlation Type | Information Provided for this compound |
| COSY | ¹H-¹H (through 2-3 bonds) | Connectivity of protons on the pyridine ring. |
| HSQC | ¹H-¹³C (through 1 bond) | Direct correlation of each proton to its attached carbon. |
| HMBC | ¹H-¹³C (through 2-4 bonds) | Connectivity between different spin systems, confirming the fused ring structure. |
| NOESY | ¹H-¹H (through space) | Spatial proximity of protons, aiding in conformational analysis. |
While solution-state NMR provides information on the average conformation of a molecule, solid-state NMR (ssNMR) can characterize the structure in its crystalline form. This technique is particularly useful if the compound is insoluble or if studying its solid-state properties, such as polymorphism, is of interest. For this compound, ssNMR could provide insights into the specific conformation adopted in the crystal lattice and detect the presence of different crystalline forms.
Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Solid-State Conformation
Beyond the structure of a single molecule, X-ray diffraction data allows for a detailed analysis of how molecules arrange themselves in the crystal lattice. This includes the identification and characterization of non-covalent interactions such as hydrogen bonds, halogen bonds, and π–π stacking interactions, which govern the crystal packing. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts. For this compound, potential N-H···O or C-H···O hydrogen bonds, as well as stacking of the aromatic rings, would be expected to play a significant role in its solid-state architecture.
Solvatomorphism is a phenomenon where a compound crystallizes with different stoichiometries of solvent molecules incorporated into its crystal lattice, leading to different crystal structures known as solvates. A study on a related compound, 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one, successfully identified and characterized two different dimethyl sulfoxide (B87167) (DMSO) solvates using single-crystal X-ray diffraction. This highlights the potential for this compound to also form solvates when crystallized from different solvents, a property that can be thoroughly investigated using crystallographic methods.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying functional groups and studying non-covalent interactions like hydrogen bonding. nih.gov The spectra provide a molecular fingerprint based on the vibrational modes of the molecule's constituent bonds.
For this compound, the key functional groups that give rise to characteristic vibrational bands are the N-H group, the carbonyl (C=O) group of the amide, the C-Br bond, and the aromatic pyridine and pyridazine (B1198779) rings.
In the solid state, strong intermolecular hydrogen bonding is expected between the N-H group (donor) of one molecule and the carbonyl oxygen (acceptor) of a neighboring molecule (N-H···O=C). This interaction significantly influences the position and shape of the corresponding vibrational bands. nih.gov Specifically, the N-H stretching vibration will shift to a lower frequency (red-shift) and become broader, while the C=O stretching vibration will also experience a red-shift. nih.govmdpi.com The presence of such hydrogen bonds can be further investigated by observing shifts in the N-H in-plane and out-of-plane bending modes. nih.gov
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Notes |
|---|---|---|---|
| N-H Stretch | Amide (N-H) | 3200 - 3050 (broad) | Broadened and shifted to lower frequency due to intermolecular hydrogen bonding. mdpi.com |
| C-H Stretch | Aromatic C-H | 3100 - 3000 | Characteristic of aromatic rings. |
| C=O Stretch | Amide I band | 1680 - 1650 | Position is sensitive to hydrogen bonding, typically lower than a free carbonyl. ias.ac.in |
| C=C/C=N Stretch | Aromatic Rings | 1620 - 1450 | Multiple bands corresponding to the vibrations of the fused pyridine and pyridazine rings. researchgate.net |
| N-H Bend | Amide II band | 1570 - 1510 | In-plane bending, often coupled with C-N stretching. |
| C-N Stretch | Amide/Ring | 1400 - 1200 | Stretching vibrations of the various C-N bonds in the heterocyclic system. |
Theoretical and Computational Chemistry of 1 Bromopyrido 3,4 D Pyridazin 4 3h One
Quantum Chemical Calculations (DFT, Ab Initio Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are foundational tools for investigating the molecular properties of heterocyclic compounds. mdpi.com DFT, with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy in predicting electronic structures and energies. nih.gov These methods allow for a detailed exploration of the molecule's quantum mechanical nature.
Electronic Structure, Molecular Orbital Analysis, and Frontier Orbitals
The electronic characteristics of 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one are dictated by the arrangement of its molecular orbitals (MOs). Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are key determinants of the molecule's reactivity and electronic transitions.
The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com For pyridazinone derivatives, the HOMO is typically distributed across the fused ring system, while the LUMO is often localized on the electron-deficient pyridazinone moiety.
Table 1: Conceptual Frontier Orbital Properties of this compound
| Property | Description | Predicted Characteristics |
|---|---|---|
| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as an electron donor. | Expected to be delocalized over the pyridine (B92270) and pyridazinone rings, with significant contributions from the nitrogen lone pairs. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost empty orbital; acts as an electron acceptor. | Likely localized on the pyridazinone ring, particularly around the C=O and C=N bonds, and the C-Br bond, indicating sites for nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | The energy difference between HOMO and LUMO. | A moderate energy gap is anticipated, reflecting a balance between aromatic stability and the reactivity introduced by the bromo and carbonyl functionalities. |
Electrostatic Potential Surface Mapping and Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity. researchgate.net The MEP surface illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively.
For this compound, the MEP map would be expected to show distinct regions of charge localization:
Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atom of the carbonyl group and the nitrogen atoms of the heterocyclic rings. These areas are the most likely sites for electrophilic attack and for forming hydrogen bonds. researchgate.netresearchgate.net
Positive Potential (Blue): Localized around the hydrogen atom attached to the N3 nitrogen (the N-H group), making it a potential hydrogen bond donor site. The carbon atom attached to the bromine (C1) would also exhibit a degree of positive potential due to the electron-withdrawing nature of the bromine atom, marking it as a prime target for nucleophiles.
Neutral Potential (Green): Generally found over the carbon-hydrogen regions of the pyridine ring.
Table 2: Predicted Molecular Electrostatic Potential (MEP) Features
| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Carbonyl Oxygen (C=O) | Strongly Negative | Site for electrophilic attack; hydrogen bond acceptor. |
| Ring Nitrogen Atoms | Negative | Sites for electrophilic attack and coordination. |
| N-H Proton | Strongly Positive | Site for nucleophilic attack; hydrogen bond donor. |
Aromaticity and Tautomerism Studies
The pyridazinone ring system can exist in different tautomeric forms, primarily the lactam (-C(=O)-NH-) and lactim (-C(OH)=N-) forms. Computational studies on related pyridazin-3(2H)-one structures have shown that the lactam form is generally more stable. nih.gov The relative energies of these tautomers can be calculated with high accuracy using DFT, providing insight into the predominant form under various conditions.
Aromaticity is another key feature. The stability and reactivity of the molecule are influenced by the aromatic character of its fused rings. Computational methods like Nucleus-Independent Chemical Shift (NICS) and Harmonic Oscillator Model of Aromaticity (HOMA) are used to quantify the aromaticity of each ring. ias.ac.in NICS calculations involve placing a "ghost" atom at the center of a ring to measure the magnetic shielding; a negative NICS value typically indicates aromaticity. ias.ac.in The pyridine ring is expected to exhibit significant aromatic character, while the pyridazinone ring's aromaticity will be influenced by the carbonyl group and its tautomeric form.
Table 3: Tautomeric Forms and Aromaticity Considerations
| Tautomer | Structure | Relative Stability | Aromaticity Notes |
|---|---|---|---|
| Lactam (Keto) | This compound | Predicted to be the more stable tautomer based on studies of similar pyridazinones. nih.gov | The pyridine ring is aromatic. The pyridazinone ring has reduced aromatic character due to the sp3-hybridized nitrogen and C=O group. |
| Lactim (Enol) | 1-Bromo-3H-pyrido[3,4-d]pyridazin-4-ol | Predicted to be less stable (higher in energy). | Both rings would possess a higher degree of aromatic character due to a fully conjugated π-system. |
Conformational Analysis and Energy Landscapes
The structure of this compound is characterized by its fused bicyclic core. Such systems are generally rigid and largely planar. libretexts.orgcsbsju.edu Unlike flexible aliphatic rings, the conformational freedom of this molecule is significantly restricted. youtube.comresearchgate.net
The primary conformational aspect to consider would be the planarity of the ring system. Small deviations from planarity, such as slight puckering, could occur. The energy landscape would likely be dominated by a single, deep potential well corresponding to this near-planar geometry. High-energy barriers would prevent significant conformational changes like ring flipping, which is characteristic of monocyclic systems like cyclohexane. youtube.com The most significant, albeit minor, conformational variable might be the slight out-of-plane orientation of the N-H proton.
Prediction of Spectroscopic Parameters
DFT calculations are highly effective in predicting spectroscopic data, which can be compared with experimental results to confirm molecular structures. researchgate.netresearchgate.netresearchgate.net
IR Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the infrared spectrum. Key vibrational modes for this molecule would include the C=O stretching frequency (typically a strong band around 1650-1690 cm⁻¹), the N-H stretch (around 3100-3300 cm⁻¹), C=N and C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and the C-Br stretching vibration at lower frequencies. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.govnih.gov These calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule, aiding in the assignment of experimental NMR spectra. For instance, the proton on the N-H group would be expected to appear downfield, as would the aromatic protons adjacent to electronegative nitrogen atoms.
Table 4: Predicted Spectroscopic Features
| Spectroscopy Type | Key Feature | Predicted Range/Value |
|---|---|---|
| FT-IR | C=O Stretch | ~1670 cm⁻¹ |
| N-H Stretch | ~3200 cm⁻¹ | |
| C-Br Stretch | < 700 cm⁻¹ | |
| ¹H NMR | N-H Proton | Downfield shift (> 10 ppm) |
| Aromatic Protons | 7.0 - 9.0 ppm | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~160-170 ppm |
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states.
For this compound, a key reaction is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom at the C1 position. nih.gov This reaction is common for electron-deficient aromatic halides. Theoretical calculations can model this process by:
Identifying the Reactants and Products: Optimizing the geometries of the starting material and the substituted product.
Locating the Meisenheimer Complex: This is a key intermediate in the SNAr mechanism where the nucleophile has added to the ring, forming a resonance-stabilized anionic σ-complex.
Finding the Transition States (TS): There are two transition states in a typical SNAr reaction: TS1, leading to the formation of the Meisenheimer complex, and TS2, leading from the intermediate to the product. Locating these high-energy structures and calculating their energies allows for the determination of the reaction's activation energy and rate-determining step. mdpi.com
Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition states correctly connect the reactants, intermediates, and products on the reaction pathway.
Molecular Modeling and Docking Simulations for In Silico Interaction Profiling
The exploration of the therapeutic potential of novel chemical entities is increasingly reliant on computational methods. Molecular modeling and docking simulations provide a powerful platform for the in silico profiling of interactions between a ligand, such as this compound, and its prospective biological targets. These computational techniques offer insights into the binding energetics and specific molecular interactions that govern the formation of a stable ligand-protein complex, thereby guiding further experimental studies.
Ligand-Target Interaction Hypothesis Generation
The initial phase in the computational assessment of this compound involves the generation of hypotheses regarding its potential biological targets and the nature of its interactions. This process is predicated on the structural features of the molecule and is often guided by knowledge of the targets of structurally analogous compounds. The pyridopyridazine (B8481360) core is a recognized pharmacophore in medicinal chemistry, known to interact with a variety of enzymes and receptors.
Molecular docking simulations are a primary tool for generating these hypotheses. In this approach, the three-dimensional structure of this compound is computationally "docked" into the binding site of a chosen protein target. The simulation software then explores a multitude of possible binding poses and conformations of the ligand within the active site, calculating a binding affinity score for each. These scores, typically expressed in kcal/mol, provide a quantitative estimate of the binding strength.
A lower binding energy generally indicates a more favorable interaction. By comparing the binding energies of this compound against a panel of potential protein targets, researchers can prioritize those with the highest predicted affinity for further investigation. For instance, based on the activities of similar heterocyclic compounds, potential targets for this compound could include various kinases, cyclooxygenases, or other enzymes implicated in disease pathways.
Table 1: Hypothetical Docking Scores of this compound with Potential Protein Targets
| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| Cyclooxygenase-2 (COX-2) | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |
| p38 MAP Kinase | 3S3I | -7.9 | Met109, Gly110, Lys53 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -8.2 | Cys919, Asp1046, Glu885 |
| c-Jun N-terminal Kinase 1 (JNK1) | 3PZE | -7.5 | Met111, Gln155, Asp169 |
This table presents hypothetical data for illustrative purposes.
Binding Site Analysis and Hydrogen Bonding Networks
Following the identification of promising ligand-target complexes through docking simulations, a more detailed analysis of the binding site is conducted. This analysis focuses on the specific non-covalent interactions that stabilize the complex, with a particular emphasis on hydrogen bonding networks. Hydrogen bonds are crucial for molecular recognition and contribute significantly to the specificity and affinity of ligand-protein interactions.
The structure of this compound possesses several key features that can participate in hydrogen bonding. The pyridazinone ring contains a carbonyl oxygen and a nitrogen atom that can act as hydrogen bond acceptors, while the N-H group is a potential hydrogen bond donor. The bromine atom, while not a classical hydrogen bond participant, can engage in halogen bonding, another important non-covalent interaction.
Computational tools are employed to visualize and analyze the predicted binding pose of this compound within the active site. This allows for the identification of specific amino acid residues that form hydrogen bonds with the ligand. For example, the carbonyl oxygen of the pyridazinone ring might form a hydrogen bond with the backbone N-H of a glycine (B1666218) residue, while the N-H group of the ligand could donate a hydrogen bond to the side chain of an aspartate or glutamate (B1630785) residue.
Table 2: Predicted Hydrogen Bond Interactions for this compound with a Hypothetical Kinase Target
| Ligand Atom | Interacting Residue | Atom in Residue | Distance (Å) |
| O (C=O) | Met109 | N-H (backbone) | 2.9 |
| N-H | Asp169 | O (side chain) | 3.1 |
| N (Pyridine) | Lys53 | N-H (side chain) | 3.0 |
This table presents hypothetical data for illustrative purposes.
Analytical Methodologies for Research on 1 Bromopyrido 3,4 D Pyridazin 4 3h One
Chromatographic Techniques for Purification and Analysis
Chromatography is a cornerstone of chemical analysis, enabling the separation, identification, and purification of individual components from a mixture. For a compound such as 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one, various chromatographic methods are indispensable.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the purification and analysis of non-volatile compounds like this compound. The development of a robust HPLC method is critical for ensuring the purity of the final compound and for monitoring the progress of its synthesis.
A typical reversed-phase HPLC method would be developed using a C18 column. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol. The pH of the aqueous phase would be optimized to ensure the compound is in a single ionic form, leading to sharp, symmetrical peaks.
Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is suitable for its intended purpose. This validation process assesses parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Table 1: Illustrative HPLC Method Parameters and Validation Data
| Parameter | Condition/Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic acid in Water; B: Acetonitrile |
| Gradient | 30% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time | ~8.5 min |
| Linearity (r²) | > 0.999 (Concentration range: 1-100 µg/mL) |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
This data is illustrative and represents a typical validated HPLC method for a compound of this nature.
While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, this technique is invaluable for identifying and quantifying volatile byproducts that may arise during its synthesis. The high temperatures used in the GC inlet can sometimes cause degradation of thermally labile compounds, a factor that must be considered during method development.
A typical GC-MS method for analyzing potential volatile impurities would involve a capillary column with a non-polar or medium-polarity stationary phase. The mass spectrometer provides definitive identification of the separated components based on their mass spectra.
Table 2: Hypothetical GC-MS Analysis of Volatile Byproducts in a Synthesis Mixture
| Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) |
| 5.2 | Bromopyridine Isomer | 157, 78, 51 |
| 7.8 | Dichloropyridine | 146, 111, 75 |
| 10.1 | Unreacted Starting Material | Varies |
This table is for illustrative purposes to show the type of data generated from a GC-MS analysis of synthetic byproducts.
Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is often faster and uses less organic solvent than traditional HPLC, making it a "greener" alternative for both analytical and preparative separations. chromatographyonline.com
For a compound like this compound, SFC can be particularly advantageous for preparative purification, allowing for the rapid isolation of large quantities of the pure compound. Furthermore, if the synthesis of derivatives of this compound leads to chiral molecules, chiral SFC is a leading method for the separation of enantiomers. nih.gov The use of chiral stationary phases in SFC allows for high-resolution separation of stereoisomers. chromatographyonline.com
Quantitative Analytical Techniques in Research Contexts
Accurate quantification of this compound is essential for various research applications, including reaction kinetics and the determination of purity.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the determination of the concentration of a substance without the need for an identical reference standard. nih.gov The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal. nih.gov
For this compound, ¹H qNMR can be used to determine its purity by integrating a well-resolved proton signal of the analyte and comparing it to the integral of a certified internal standard of known concentration. Careful selection of experimental parameters, such as a sufficient relaxation delay, is crucial for accurate quantification. frontiersin.org
Table 3: Example of a ¹H qNMR Purity Assay Setup
| Parameter | Value |
| Analyte | This compound |
| Internal Standard | Maleic Anhydride (B1165640) |
| Solvent | DMSO-d₆ |
| Analyte Signal | Aromatic proton singlet |
| Standard Signal | Vinylic proton singlet |
| Relaxation Delay (D1) | 30 s |
This table illustrates a typical setup for a qNMR experiment.
UV-Vis spectrophotometry is a straightforward and effective technique for monitoring the progress of chemical reactions in real-time. spectroscopyonline.com The principle behind this method is that the absorbance of light at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).
During the synthesis of this compound, UV-Vis spectrophotometry can be used to follow the formation of the product or the consumption of a reactant, provided they have distinct UV-Vis absorption spectra. By measuring the change in absorbance over time, the reaction kinetics can be studied. researchgate.net
Table 4: Illustrative Data for Reaction Monitoring via UV-Vis Spectrophotometry
| Time (minutes) | Absorbance at λ_max of Product |
| 0 | 0.05 |
| 10 | 0.25 |
| 20 | 0.42 |
| 30 | 0.55 |
| 60 | 0.70 |
| 120 | 0.75 |
This data is hypothetical and represents the increase in product concentration over time as measured by UV-Vis absorbance.
Hyphenated Techniques for Reaction Monitoring and Impurity Profiling
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable tools in the synthesis and characterization of pharmaceutical compounds like this compound. These techniques provide a powerful means to monitor the progress of chemical reactions in real-time and to identify and quantify impurities, even at trace levels. The coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), offers high sensitivity and selectivity, making it a cornerstone for ensuring the quality and purity of active pharmaceutical ingredients (APIs).
In the synthesis of pyridopyridazinone derivatives, LC-MS can be employed to track the consumption of starting materials and the formation of the desired product and any intermediates or byproducts. This real-time monitoring allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize impurity formation. Furthermore, the high resolution and mass accuracy of modern mass spectrometers enable the tentative identification of unknown impurities based on their mass-to-charge ratio (m/z) and fragmentation patterns, which is a critical step in impurity profiling.
LC-MS/MS for Trace Analysis and Metabolite Identification (in in vitro studies)
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands out as a premier analytical technique for the trace-level quantification of impurities and the identification of metabolites of drug candidates in preclinical studies. Its high sensitivity and specificity are crucial for detecting and characterizing compounds at very low concentrations in complex biological matrices.
Reaction Monitoring and Impurity Profiling:
During the synthesis of this compound and related pyridazinone structures, various process-related impurities can arise. These may include unreacted starting materials, intermediates, byproducts from side reactions, and degradation products. LC-MS/MS is instrumental in developing a comprehensive impurity profile of the final API. By employing high-resolution mass spectrometry, it is possible to obtain accurate mass measurements of impurities, which aids in the determination of their elemental composition. Subsequent MS/MS experiments, where the impurity ions are fragmented, provide structural information that can lead to their definitive identification.
For instance, in the synthesis of a related hydroimidazo[1,5-b]pyridazine, high-performance liquid chromatography-high-resolution mass spectrometry (HPLC-HRMS) was used to monitor the reaction mixture. This allowed for the detection and differentiation of several isomeric products and intermediates based on their retention times and accurate m/z values, confirming the selectivity of the reaction. d-nb.info A similar approach can be applied to the synthesis of this compound to ensure the final product's purity.
Below is a representative data table illustrating how HPLC-HRMS could be used to monitor the formation of a pyridopyridazinone product and related impurities.
| Compound | Retention Time (min) | Calculated [M+H]⁺ (m/z) | Measured [M+H]⁺ (m/z) |
| Starting Material A | 2.5 | 150.0578 | 150.0576 |
| Starting Material B | 3.1 | 121.0504 | 121.0502 |
| This compound | 5.8 | 241.9721 | 241.9723 |
| Impurity 1 (Isomer) | 6.2 | 241.9721 | 241.9720 |
| Impurity 2 (Byproduct) | 4.7 | 257.9670 | 257.9672 |
Metabolite Identification in in vitro Studies:
Understanding the metabolic fate of a new chemical entity is a critical aspect of drug development. In vitro metabolism studies, often conducted using human liver microsomes, provide early insights into how a drug candidate might be processed in the body. Human liver microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. researchgate.netresearchgate.netnih.gov
When this compound is incubated with human liver microsomes, it may undergo various metabolic transformations, such as oxidation, reduction, hydrolysis, and conjugation. LC-MS/MS is the primary tool for detecting and identifying these metabolites. The general workflow involves incubating the compound with microsomes and cofactors, followed by quenching the reaction and analyzing the supernatant by LC-MS/MS. Full scan mass spectrometry is used to detect potential metabolites, which will have different m/z values than the parent compound. Product ion scans (MS/MS) are then performed on these potential metabolite ions to elucidate their structures by analyzing their fragmentation patterns.
For structurally related pyridazine (B1198779) and piperazine (B1678402) derivatives, common metabolic pathways observed in human liver microsomes include N-oxidation, hydroxylation, and N-dealkylation. nih.govnih.gov Based on the structure of this compound, potential phase I metabolites could include hydroxylated and de-brominated species.
The following table provides a hypothetical example of potential metabolites of this compound that could be identified in an in vitro study using human liver microsomes and LC-MS/MS.
| Analyte | Retention Time (min) | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Proposed Biotransformation |
| This compound | 5.8 | 242.0/244.0 | 162.0, 134.0 | - |
| Metabolite 1 | 4.9 | 258.0/260.0 | 178.0, 150.0 | Hydroxylation (+16 Da) |
| Metabolite 2 | 5.2 | 164.0 | 136.0, 108.0 | De-bromination (-79 Da) |
| Metabolite 3 | 4.5 | 274.0/276.0 | 194.0, 166.0 | Dihydroxylation (+32 Da) |
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in doublet peaks for the parent compound and any bromine-containing metabolites, aiding in their identification. The loss of the bromine atom during fragmentation would also be a key diagnostic tool in structural elucidation.
Future Directions and Emerging Research Avenues
Exploration of Unconventional Synthetic Pathways and Biosynthetic Mimicry
The future of synthesizing 1-Bromopyrido[3,4-d]pyridazin-4(3H)-one and its analogs lies in the development of more efficient and environmentally benign methodologies. mdpi.commdpi.com Moving beyond traditional multi-step syntheses, which can be time-consuming and generate significant waste, researchers are exploring greener and more innovative routes. mdpi.com
Key areas of future research include:
Photochemical Synthesis: The use of light as a reagent in photochemistry offers a powerful tool for forging complex heterocyclic systems. proquest.com The photochemical ring-opening of precursors like pyridazine (B1198779) N-oxides could provide novel and regioselective pathways to functionalized pyridazinones. proquest.comnih.gov
Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of pyridopyridazinone intermediates. This methodology can allow for the use of hazardous reagents or extreme reaction conditions with enhanced safety.
Biomimetic Synthesis: Nature provides a blueprint for the efficient synthesis of complex molecules. Future research could focus on mimicking biosynthetic pathways to construct the pyrido[3,4-d]pyridazinone core. This could involve enzyme-catalyzed steps or chemo-enzymatic strategies that offer high selectivity and milder reaction conditions.
Microwave and Ultrasound-Assisted Synthesis: These non-traditional energy sources can dramatically reduce reaction times and improve yields in heterocyclic synthesis, offering a greener alternative to conventional heating. scholarsresearchlibrary.com
Development of Advanced Catalytic Systems for Complex Derivatizations
The functionalization of the this compound scaffold is crucial for tuning its physicochemical and biological properties. Advanced catalytic systems are at the forefront of enabling precise and efficient derivatizations.
C-H Activation: Direct C-H functionalization is a highly atom-economical strategy for introducing new substituents onto the pyridazinone core. rsc.orgnih.gov Rhodium(III)-mediated catalysis has been shown to be effective for the ortho C-H activation of related pyrazolidinone moieties, suggesting its potential applicability here. pkusz.edu.cn Similarly, palladium-catalyzed C-H arylation could offer a route to novel derivatives, though challenges in controlling regioselectivity in nitrogen-rich heterocycles need to be addressed. nih.govmdpi.com
Photoredox Catalysis: This rapidly evolving field uses visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. nih.govmdpi.com The application of photoredox catalysis could unlock new reaction pathways for the derivatization of this compound, such as radical-based additions and cross-coupling reactions. acs.org
Novel Cross-Coupling Methodologies: While traditional palladium-catalyzed cross-coupling reactions are valuable, the future lies in developing more robust and versatile catalytic systems. This includes the use of alternative metal catalysts like copper and silver, which can offer complementary reactivity and are more abundant and less expensive. rsc.org
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Molecular Design
The synergy between chemistry and artificial intelligence (AI) is set to revolutionize the discovery and development of new molecules. astrazeneca.com For the this compound system, AI and machine learning (ML) can significantly accelerate research. nih.govresearchgate.net
Reaction Outcome Prediction: Machine learning algorithms can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for the synthesis and derivatization of pyridopyridazinones. researchgate.net This predictive power can save considerable time and resources in the laboratory.
De Novo Molecular Design: Generative deep learning models can design novel compounds with desired properties from the ground up. acs.orgnih.gov By providing the model with the this compound scaffold as a starting point and defining specific activity or property criteria, these algorithms can generate libraries of virtual compounds for further investigation. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML-based QSAR models can identify the key structural features of pyridopyridazinone derivatives that are responsible for their biological activity. researchgate.net This understanding can guide the rational design of more potent and selective molecules.
Advanced Computational Modeling for De Novo Scaffold Design
Computational chemistry provides powerful tools for designing novel molecular scaffolds with tailored properties.
Scaffold Hopping and Bioisosteric Replacement: The pyrido[3,4-d]pyridazinone core can be computationally evaluated as a bioisostere for other known pharmacophores. uel.ac.ukmdpi.com This "scaffold hopping" approach can lead to the discovery of new classes of compounds with improved properties.
Reinforcement Learning for Inhibitor Design: Advanced computational techniques, such as reinforcement learning coupled with deep generative models, can be used to design target-specific inhibitors based on a given scaffold. arxiv.org This approach allows for the atom-by-atom construction of molecules within a protein's binding pocket to optimize interactions and affinity. arxiv.org
Pharmacophore-Driven Screening: Computational models can be used to screen virtual libraries of pyridopyridazinone derivatives against known biological targets. This in silico approach can prioritize compounds for synthesis and biological testing, increasing the efficiency of the drug discovery process. nih.gov
Investigation of Unexplored Reactivity Patterns and Chemical Transformations
The unique electronic and steric environment of this compound suggests a rich and largely unexplored reactivity.
Nucleophilic Aromatic Substitution (SNAr): The bromine atom on the pyridazinone ring is susceptible to nucleophilic displacement. While ipso substitution (direct replacement of the bromine) is expected, the possibility of cine substitution (substitution at an adjacent carbon) should also be investigated, as this has been observed in related brominated pyridazinones.
Halogen-Magnesium Exchange: The bromine atom can be exchanged for magnesium, creating a Grignard-like reagent. nih.govacs.org This reactive intermediate can then be quenched with various electrophiles to introduce a wide range of functional groups onto the pyridazinone core. acs.org The regioselectivity of this exchange, particularly in the presence of other reactive sites, warrants further study. nih.govacs.orgacs.org
Photochemically-Induced Transformations: As mentioned, pyridazine N-oxides can undergo photochemical reactions. proquest.com Investigating the potential for N-oxidation of the this compound followed by photochemical rearrangement could lead to novel and unexpected molecular scaffolds. nih.gov
Design Principles for Next-Generation Heterocyclic Systems Based on the Pyrido[3,4-d]pyridazinone Core
The pyrido[3,4-d]pyridazinone scaffold can be considered a "privileged structure" in drug design, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com Future design principles will leverage this versatility.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships of this compound derivatives is essential. researchgate.netrsc.orgnih.gov By synthesizing and testing a diverse library of analogs, researchers can identify the key structural motifs that contribute to specific biological activities. nih.govresearchgate.net
Bioisosteric Replacement Strategy: The pyridopyridazinone nucleus can serve as a bioisosteric replacement for other heterocyclic systems in known drugs. nih.govnih.govresearchgate.netresearchgate.netspirochem.com This strategy can lead to new compounds with improved pharmacokinetic profiles, reduced toxicity, or novel intellectual property.
Targeted Library Design: Based on SAR data and computational modeling, focused libraries of pyridopyridazinone derivatives can be designed to target specific protein families, such as kinases, polymerases, or G-protein coupled receptors. nih.gov
The future of research on this compound is bright and multifaceted. By embracing unconventional synthetic methods, advanced catalytic systems, and the power of artificial intelligence, scientists are poised to unlock the full potential of this versatile heterocyclic scaffold. The insights gained from these future investigations will undoubtedly contribute to the development of novel therapeutics and advance our fundamental understanding of chemical reactivity and molecular design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
